1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one
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Overview
Description
1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one is a synthetic organic compound with a complex structure It features a fluorine atom, a methyl group, and a morpholine ring attached to a phenyl ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and methyl groups through electrophilic aromatic substitution reactions. The morpholine ring can be attached via nucleophilic substitution, and the butanone moiety can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one involves its interaction with specific molecular targets. The fluorine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-ethanone
- 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-propan-1-one
Comparison
Compared to these similar compounds, 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one has a longer carbon chain, which may influence its chemical reactivity and biological activity. The presence of the butanone moiety can also affect its solubility and interaction with other molecules, making it unique in its class.
Properties
Molecular Formula |
C15H20FNO2 |
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Molecular Weight |
265.32 g/mol |
IUPAC Name |
1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)butan-1-one |
InChI |
InChI=1S/C15H20FNO2/c1-3-4-15(18)12-10-13(16)14(9-11(12)2)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
KCVBIAQOQBUVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCOCC2)F |
Origin of Product |
United States |
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